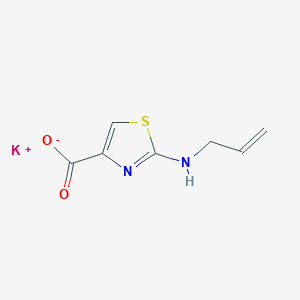
Thymol blue
Descripción general
Descripción
Thymol blue, also known as thymolsulfonephthalein, is a brownish-green or reddish-brown crystalline powder used primarily as a pH indicator. It is insoluble in water but soluble in alcohol and dilute alkali solutions. This compound transitions from red to yellow at pH 1.2–2.8 and from yellow to blue at pH 8.0–9.6, making it a valuable component in universal indicators .
Mecanismo De Acción
Target of Action
Thymol blue, also known as thymolsulfonephthalein, is primarily used as a pH indicator . Its primary targets are therefore the hydronium ions (H3O+) present in a solution, which determine the solution’s pH level .
Mode of Action
This compound operates by undergoing a color change in response to the concentration of hydronium ions in the solution . It transitions from red to yellow at a pH of 1.2–2.8 and from yellow to blue at a pH of 8.0–9.6 . This color change is a result of the structural changes that this compound undergoes in response to changes in pH .
Biochemical Pathways
It’s worth noting that the color changes it undergoes can be used to track changes in biochemical pathways that alter the ph of a solution .
Pharmacokinetics
It is known to be insoluble in water but soluble in alcohol and dilute alkali solutions . This suggests that its bioavailability would be influenced by factors such as the solvent used and the pH of the environment.
Result of Action
The primary result of this compound’s action is a visible color change that indicates the pH of the solution it is in . This allows it to be used in a variety of applications, from laboratory experiments to industrial processes, where monitoring pH is important.
Action Environment
The action of this compound is heavily influenced by environmental factors, particularly the pH of the solution it is in . Its effectiveness as a pH indicator can also be influenced by temperature and the presence of other ions in the solution . It is also worth noting that this compound may cause irritation and is considered harmful if swallowed .
Análisis Bioquímico
Biochemical Properties
It is known that Thymol blue is a pH indicator, which means it interacts with hydrogen ions (H+) in solution The color change observed when using this compound is due to these interactions
Cellular Effects
The cellular effects of this compound are largely unexplored. It is known that this compound can cause irritation and is harmful if swallowed This suggests that this compound may have some impact on cellular function, potentially affecting cell signaling pathways, gene expression, and cellular metabolism
Temporal Effects in Laboratory Settings
It is known that this compound transitions from red to yellow at pH 1.2–2.8 and from yellow to blue at pH 8.0–9.6 . This suggests that the effects of this compound may change over time depending on the pH of the solution it is in. Information on this compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thymol blue can be synthesized by dissolving 0.1 grams of this compound in 2.15 milliliters of 0.1 molar sodium hydroxide and 20 milliliters of ethanol (95 percent). After the solution is effected, sufficient water is added to produce 100 milliliters .
Industrial Production Methods: In industrial settings, this compound is prepared by dissolving sodium hydroxide in distilled water, slowly adding this compound into the alkaline solution, and stirring at temperatures between 70 and 90 degrees Celsius for 1.5 to 3 hours. The mixture is then filtered to obtain a purple-red liquid, and the filtrate is concentrated to obtain dark green crystallized sodium salt .
Análisis De Reacciones Químicas
Types of Reactions: Thymol blue undergoes various reactions, including acid-base titrations. It shows two transition regions: one at pH 1.2–2.8 from red-orange to greenish-yellow, and one at pH 8.0–9.6 from greenish-yellow to blue .
Common Reagents and Conditions:
Acidic Conditions: In acidic solutions, this compound transitions from red to yellow.
Alkaline Conditions: In alkaline solutions, it transitions from yellow to blue.
Major Products Formed: The major products formed during these transitions are the different colored forms of this compound, which are used to indicate the pH of the solution .
Aplicaciones Científicas De Investigación
Thymol blue is widely used in various scientific research applications:
Chemistry: It is used as a pH indicator in titrations and other analytical procedures.
Biology: this compound is used to study pH changes in biological systems.
Comparación Con Compuestos Similares
Bromothymol Blue: Similar to this compound, bromothis compound is also a pH indicator that transitions from yellow to blue in alkaline solutions.
Phenol Red: Another pH indicator, phenol red transitions from yellow to red over a pH range of 6.8 to 8.4.
Methyl Orange: This indicator transitions from red to yellow over a pH range of 3.1 to 4.4.
Uniqueness of this compound: this compound is unique due to its dual transition regions, making it versatile for indicating a broader range of pH values compared to other indicators .
Propiedades
IUPAC Name |
4-[3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-5-methyl-2-propan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O5S/c1-15(2)19-13-22(17(5)11-24(19)28)27(21-9-7-8-10-26(21)33(30,31)32-27)23-14-20(16(3)4)25(29)12-18(23)6/h7-16,28-29H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZSXZWFJHEZBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C=C4C)O)C(C)C)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
62625-21-2 (mono-hydrochloride salt) | |
| Record name | Thymol blue | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5058800 | |
| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[5-methyl-2-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Brownish-green crystals available as pure compound, soluble monosodium salt, and dilute solutions; [CHEMINFO] | |
| Record name | Thymol blue | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1982 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
76-61-9 | |
| Record name | Thymol blue | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thymol blue | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thymol blue | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11238 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[5-methyl-2-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[5-methyl-2-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thymol blue | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.886 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THYMOL BLUE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YB4804L4M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[(4-Bromophenyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7806774.png)




![sodium;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate](/img/structure/B7806801.png)


